molecular formula C14H8F6O4S4 B5178377 Disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl] CAS No. 17162-46-8

Disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl]

Cat. No.: B5178377
CAS No.: 17162-46-8
M. Wt: 482.5 g/mol
InChI Key: BZKUTKHDBUUNIC-UHFFFAOYSA-N
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Description

Disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl] is a fluorinated organosulfur compound. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two trifluoromethylsulfonyl groups attached to a disulfide linkage, making it a valuable intermediate in the synthesis of other fluorinated compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl] typically involves the reaction of perchloromethyl mercaptan or thiophosgene with sodium fluoride . This reaction produces the desired disulfide compound under controlled conditions. The reaction is carried out in a two-chamber reactor with simple PPh3 and N-bromosuccinimide as the activator .

Industrial Production Methods

Industrial production of disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl] follows similar synthetic routes but on a larger scale. The use of specialized equipment and optimized reaction conditions ensures the efficient and safe production of this compound. The industrial process also involves stringent safety measures due to the toxic nature of the intermediates and the final product .

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and substituted phenyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl] involves its ability to undergo various chemical reactions that modify the structure and function of target molecules. The trifluoromethylsulfonyl groups are strong electron-withdrawing groups, which can influence the reactivity and stability of the compound. The disulfide linkage can be cleaved under reducing conditions, leading to the formation of thiol derivatives that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl] is unique due to the presence of both trifluoromethylsulfonyl groups and a disulfide linkage. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

1-(trifluoromethylsulfonyl)-4-[[4-(trifluoromethylsulfonyl)phenyl]disulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6O4S4/c15-13(16,17)27(21,22)11-5-1-9(2-6-11)25-26-10-3-7-12(8-4-10)28(23,24)14(18,19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKUTKHDBUUNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SSC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367982
Record name Disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17162-46-8
Record name Disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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